molecular formula C7H12N2O3 B12912246 5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide CAS No. 144537-11-1

5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B12912246
CAS No.: 144537-11-1
M. Wt: 172.18 g/mol
InChI Key: WPCPNZCCIQLPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a chemical compound with the molecular formula C7H12N2O3 It is known for its unique structure, which includes an oxazole ring, a carboxamide group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves the reaction of 2-methyl-4-nitro-1,2-oxazole with ethyl vinyl ether under specific conditions. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amines, and substituted oxazoles, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carboxamide
  • N-Methyl-4,5-dihydro-1,2-oxazole-3-carboxamide
  • 5-Ethoxy-1,2-oxazole-3-carboxamide

Uniqueness

5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

144537-11-1

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

5-ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C7H12N2O3/c1-3-11-6-4-5(9-12-6)7(10)8-2/h6H,3-4H2,1-2H3,(H,8,10)

InChI Key

WPCPNZCCIQLPAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=NO1)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.